molecular formula C22H28N2O2 B4521956 N-(4-ethoxyphenyl)-2-(3-methylphenyl)azepane-1-carboxamide

N-(4-ethoxyphenyl)-2-(3-methylphenyl)azepane-1-carboxamide

Cat. No.: B4521956
M. Wt: 352.5 g/mol
InChI Key: ZNCJXKFAZYSBDU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methylphenyl)azepane-1-carboxamide: is a synthetic organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, and this particular compound features both ethoxy and methyl substituents on its phenyl rings

Scientific Research Applications

Practical Synthesis of CCR5 Antagonist

A practical method for synthesizing an orally active CCR5 antagonist highlights the relevance of complex carboxamide structures in therapeutic applications. This synthesis involves esterification followed by an intramolecular Claisen type reaction, demonstrating the compound's potential utility in drug development processes (Ikemoto et al., 2005).

Azepanium Ionic Liquids

The use of azepane as a starting material for synthesizing a new family of room temperature ionic liquids suggests applications in green chemistry and industrial processes. This research underscores the versatility of azepane-derived compounds in creating environmentally friendly solvents (Belhocine et al., 2011).

Characterization of Cyclohexanecarboxamide Derivatives

The synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including crystal structure analysis, provide a foundation for understanding the structural properties and potential applications of similar carboxamide compounds in materials science and pharmaceutical research (Özer et al., 2009).

Enantioselective Amine α-Functionalization

Research on the enantioselective α-C–H coupling of amines, including azepanes, for the synthesis of bioactive compounds showcases the significance of precise synthetic techniques in developing pharmaceutical agents. This methodological advancement enables the creation of stereochemically complex molecules, highlighting the potential for carboxamide compounds in drug synthesis (Jain et al., 2016).

Synthesis and Cytotoxicity of Pyrazole Derivatives

The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells indicate the therapeutic potential of carboxamide analogs in cancer research. This work exemplifies the ongoing exploration of novel chemical entities for oncological applications (Hassan et al., 2014).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-methylphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

    Introduction of Substituents: The ethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, the ethoxy group can be added using ethyl iodide in the presence of a base, while the methyl group can be introduced using methyl iodide.

    Carboxamide Formation: The carboxamide group can be formed by reacting the azepane derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-26-20-13-11-19(12-14-20)23-22(25)24-15-6-4-5-10-21(24)18-9-7-8-17(2)16-18/h7-9,11-14,16,21H,3-6,10,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCJXKFAZYSBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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